2-((4-Nitrophenyl)thio)benzothiazole

Vue d'ensemble

Description

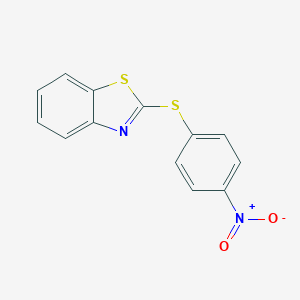

2-((4-Nitrophenyl)thio)benzothiazole is a chemical compound with the molecular formula C13H8N2O2S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Nitrophenyl)thio)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 4-nitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: 2-((4-Aminophenyl)thio)benzothiazole.

Substitution: Various substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antitumor Activity

The compound 2-((4-Nitrophenyl)thio)benzothiazole exhibits significant potential as an antitumor agent. Research indicates that benzothiazole derivatives are effective against various cancer cell lines, including breast, colon, and non-small-cell lung cancers. For instance, a study highlighted the effectiveness of benzothiazole-based derivatives as inhibitors of key enzymes such as VEGFR-2, which is crucial in cancer progression. One derivative showed an IC50 value of 91 nM against VEGFR-2, indicating potent activity compared to established inhibitors like Sorafenib .

1.2 Photodynamic Therapy (PDT)

Another notable application is in photodynamic therapy (PDT), where this compound serves as a photosensitizer. PDT utilizes light activation to generate reactive oxygen species (ROS), leading to tumor cell apoptosis. This method is particularly beneficial for treating nonmelanoma skin cancers, such as basal cell carcinoma (BCC). The compound's ability to enhance light absorption and ROS generation makes it a promising candidate for improving PDT outcomes .

Analytical Applications

2.1 Chromatographic Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated that this compound could be separated on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase was optimized using acetonitrile and water, with adjustments made for mass spectrometry compatibility by replacing phosphoric acid with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for developing more effective derivatives. The benzothiazole scaffold has shown versatility in pharmacological applications due to its ability to interact with various biological targets. Studies have indicated that modifications to the benzothiazole structure can enhance its efficacy against specific cancer types, thereby guiding future drug design efforts .

Case Studies

Mécanisme D'action

The mechanism of action of 2-((4-Nitrophenyl)thio)benzothiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-((4-Aminophenyl)thio)benzothiazole: A reduced form of the compound with an amino group instead of a nitro group.

2-(Phenylthio)benzothiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-(Methylthio)benzothiazole: Contains a methylthio group, which alters its chemical and biological properties.

Uniqueness: 2-((4-Nitrophenyl)thio)benzothiazole is unique due to the presence of both the nitro and thio groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-((4-Nitrophenyl)thio)benzothiazole is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a benzothiazole moiety through a sulfur atom. This structural configuration contributes to its biological activities, as benzothiazoles are recognized for their ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzothiazole derivatives, including this compound.

Key Findings:

- Synthesis and Testing : A study synthesized several benzothiazole derivatives, including this compound, and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger using the agar dilution method .

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 12 |

| This compound | S. aureus | 15 |

| This compound | C. albicans | 10 |

| This compound | A. niger | 20 |

Anticancer Activity

Benzothiazoles have been extensively studied for their anticancer properties due to their ability to inhibit cancer cell proliferation.

Research Insights:

- FOXM1 Inhibition : A recent study indicated that certain benzothiazole derivatives could inhibit FOXM1, an oncogenic transcription factor implicated in breast cancer. The derivatives demonstrated IC50 values significantly lower than existing inhibitors .

- Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells showed that this compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner.

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 10 | 45 |

| MDA-MB-231 | 20 | 30 |

| MDA-MB-231 | 30 | 15 |

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazoles have also been explored.

Study Outcomes:

- Inhibition of Inflammatory Mediators : Research has shown that compounds like this compound can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could be utilized in inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Interaction with Cellular Targets : It interacts with cellular signaling pathways that regulate cell proliferation and apoptosis.

- Modulation of Lipid Metabolism : Similar compounds have been shown to influence lipid metabolism, which can affect cellular membrane integrity and function .

Analyse Des Réactions Chimiques

Thiol-Aryl Halide Coupling

A common approach involves reacting 2-mercaptobenzothiazole with 4-nitrochlorobenzene or 4-nitroiodobenzene under Ullmann-type coupling conditions. For example:

Conditions : Copper catalyst, dimethylformamide (DMF), 8–12 hours, yields ~75–85% .

Condensation with Polyphosphoric Acid (PPA)

In a modified method, o-aminothiophenol reacts with 4-nitrobenzoic acid in PPA at 180°C for 5 hours, yielding 2-(p-nitrophenyl)benzothiazole derivatives. Subsequent thiolation introduces the thioether linkage .

Reduction of the Nitro Group

The nitro group can be reduced to an amine using Fe/NHCl in refluxing ethanol:

Oxidation of the Thioether Linkage

The thioether sulfur undergoes oxidation with HO or m-CPBA to form sulfoxide or sulfone derivatives:

Conditions : Acetic acid, 50°C, 4 hours .

Triazole Hybridization

2-((4-Nitrophenyl)thio)benzothiazole reacts with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked hybrids. For example:

Applications : Antimicrobial agents .

Electrophilic Substitution

The benzothiazole ring undergoes bromination at the 6-position under mild conditions:

Catalytic Efficiency in Cross-Coupling

A study comparing catalysts for thioether formation found CuI outperformed Pd-based systems, achieving 85% yield with minimal byproducts .

Stability Under Acidic Conditions

The compound remains stable in HCl (1M, 24 hours), but degrades in HNO due to nitro group reactivity .

Table 2: Oxidation Products

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| HO | Sulfoxide derivative | 72 |

| m-CPBA | Sulfone derivative | 68 |

Propriétés

IUPAC Name |

2-(4-nitrophenyl)sulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S2/c16-15(17)9-5-7-10(8-6-9)18-13-14-11-3-1-2-4-12(11)19-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKYGISPRYOSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172999 | |

| Record name | 2-((4-Nitrophenyl)thio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19387-54-3 | |

| Record name | 2-[(4-Nitrophenyl)thio]benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Nitrophenyl)thio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-Nitrophenyl)thio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-nitrophenyl)thio]benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.